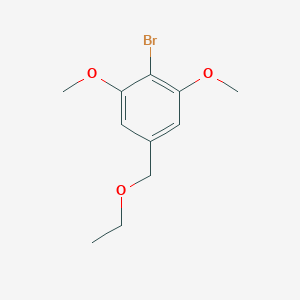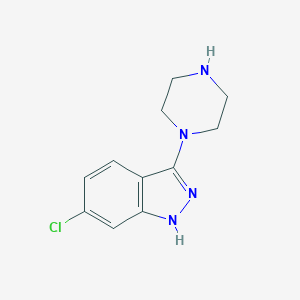![molecular formula C10H5NO2S2 B8388661 5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione](/img/structure/B8388661.png)
5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione
Descripción general
Descripción
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes thiophene rings and an azepine ring, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted 9-cyanomethylene-dithieno[3,4-b:4’,3’-e]azepines . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound due to the presence of reactive sites on the thiophene and azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, onto the thiophene or azepine rings.
Aplicaciones Científicas De Investigación
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione has a wide range of scientific research applications, including:
Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific pathways or diseases.
Industry: The compound’s electronic properties make it useful in the development of materials for solar cells, organic light-emitting diodes (OLEDs), and other electronic devices
Mecanismo De Acción
The mechanism of action of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its reactivity and interactions. These properties enable it to participate in redox reactions, form stable complexes with metal ions, and interact with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Known for its high resonance energy and electrophilic reactivity, DTT is used in organic electronics and supramolecular chemistry.
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): This compound is important in organic photovoltaic materials due to its π-conjugation and hole transport properties.
Uniqueness
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione stands out due to its fused ring system that combines thiophene and azepine rings, offering unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for electronic devices .
Propiedades
Fórmula molecular |
C10H5NO2S2 |
|---|---|
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione |
InChI |
InChI=1S/C10H5NO2S2/c12-9-5-1-14-2-6(5)10(13)11-8-4-15-3-7(8)9/h1-4H,(H,11,13) |
Clave InChI |
CTILGVMIWDJFHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CS1)C(=O)NC3=CSC=C3C2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8388591.png)







![7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B8388634.png)


![6,8-dichloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8388684.png)


